molecular formula C11H24NO2+ B14642609 N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium CAS No. 54377-95-6

N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium

Cat. No.: B14642609
CAS No.: 54377-95-6
M. Wt: 202.31 g/mol
InChI Key: QGCRLJFQIDNSQY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium typically involves the reaction of a suitable amine with an acetyloxy-containing reagent. One common method is the reaction of N,N-dimethylpentan-1-amine with acetic anhydride in the presence of a base such as pyridine . The reaction conditions usually involve moderate temperatures and the use of a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and precise control of temperature and pressure can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium can undergo various chemical reactions, including:

    Oxidation: The acetyloxy group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetyloxy group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amines or alcohols, depending on the nucleophile used.

Scientific Research Applications

N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways . The compound’s effects are mediated through its interactions with enzymes and receptors, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

54377-95-6

Molecular Formula

C11H24NO2+

Molecular Weight

202.31 g/mol

IUPAC Name

2-acetyloxyethyl-dimethyl-pentylazanium

InChI

InChI=1S/C11H24NO2/c1-5-6-7-8-12(3,4)9-10-14-11(2)13/h5-10H2,1-4H3/q+1

InChI Key

QGCRLJFQIDNSQY-UHFFFAOYSA-N

Canonical SMILES

CCCCC[N+](C)(C)CCOC(=O)C

Origin of Product

United States

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